N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide
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Overview
Description
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide typically involves multiple steps. One common approach is the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines with isobutyryl chloride, followed by reduction of the endocyclic C=N bond in the resulting N-[2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides. Subsequent N-alkylation and acid hydrolysis steps are employed to obtain the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often requires the use of specialized equipment and controlled environments to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide has shown potential biological activity, including antimicrobial and anti-inflammatory properties. It is being studied for its effects on various biological targets.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.
Industry: The compound's unique properties make it useful in the development of new materials and chemicals. It is being investigated for applications in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism by which N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide
Uniqueness: N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide stands out due to its specific structural features and potential biological activity. Its unique properties make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-methoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)16(20)18-7-6-12-4-5-14(8-13(12)9-18)17-15(19)10-21-3/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNPOGZJGNMLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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